molecular formula C17H16ClFN2O B12732940 1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- CAS No. 112634-55-6

1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)-

Cat. No.: B12732940
CAS No.: 112634-55-6
M. Wt: 318.8 g/mol
InChI Key: FDKKKEUYONHGCH-UHFFFAOYSA-N
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Description

1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This particular compound is notable for its unique structural features, which contribute to its specific biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions are used to convert the compound into its reduced form, often using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 1H-1,4-Benzodiazepine-2-ethanol, 2,3-dihydro-7-chloro-5-(2-fluorophenyl)- involves potentiation of the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This potentiation increases the inhibition of the ascending reticular activating system, leading to sedative and anxiolytic effects . The compound interacts with GABA receptors, enhancing their inhibitory effects and reducing neuronal excitability .

Comparison with Similar Compounds

Properties

CAS No.

112634-55-6

Molecular Formula

C17H16ClFN2O

Molecular Weight

318.8 g/mol

IUPAC Name

2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]ethanol

InChI

InChI=1S/C17H16ClFN2O/c18-11-5-6-16-14(9-11)17(13-3-1-2-4-15(13)19)20-10-12(21-16)7-8-22/h1-6,9,12,21-22H,7-8,10H2

InChI Key

FDKKKEUYONHGCH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO

Origin of Product

United States

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